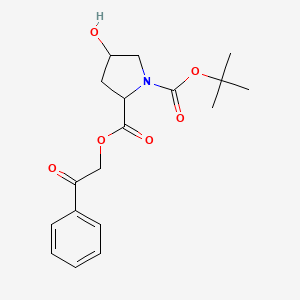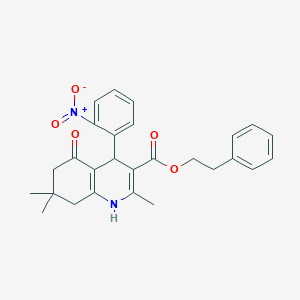![molecular formula C14H24ClNO B5158112 2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride is a chemical compound that has shown potential in scientific research applications. This compound is also known as MTIUH or MTUH, and it belongs to the class of cyclic ketones. The synthesis method of MTIUH is complex, and it requires expertise in organic chemistry. In
作用機序
The mechanism of action of MTIUH is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. MTIUH has also been shown to enhance the activity of certain enzymes that are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
MTIUH has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. MTIUH has also been shown to inhibit the growth of cancer cells and to enhance the activity of certain neurotransmitters. Additionally, MTIUH has been shown to improve cognitive function and to reduce the risk of cardiovascular diseases.
実験室実験の利点と制限
The advantages of using MTIUH in lab experiments include its potential for treating various diseases and its ability to inhibit the growth of cancer cells. Additionally, MTIUH has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, the limitations of using MTIUH in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the research of MTIUH. One direction is to further investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential in treating cardiovascular diseases. Additionally, future research could focus on understanding the mechanism of action of MTIUH and developing a more efficient synthesis method. Overall, MTIUH has shown potential in various scientific research applications, and further research is needed to fully understand its potential.
合成法
The synthesis of MTIUH involves the reaction between tricyclo[4.3.1.1~3,8~]undec-9-ene and methylamine. The reaction takes place in the presence of a catalyst, which is usually palladium on carbon. The product of this reaction is then treated with ethyl chloroformate to form the final product, MTIUH. The synthesis method of MTIUH is challenging, and it requires expertise in organic chemistry.
科学的研究の応用
MTIUH has shown potential in scientific research applications. It has been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells. MTIUH has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MTIUH has been studied for its potential in treating cardiovascular diseases.
特性
IUPAC Name |
2-(methylamino)-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-15-9-13(16)14-6-10-2-3-11(7-14)5-12(4-10)8-14;/h10-12,15H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAYYKVTQBMWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C12CC3CCC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158043.png)
![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
![benzyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5158054.png)


![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
![2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)

![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)
![N-benzyl-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158158.png)